![molecular formula C7H15NO B13050332 2-[(3S)-1-methylpyrrolidin-3-yl]ethanol](/img/structure/B13050332.png)
2-[(3S)-1-methylpyrrolidin-3-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3S)-1-methylpyrrolidin-3-yl]ethanol is a chemical compound with a pyrrolidine ring structure, which is a five-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-1-methylpyrrolidin-3-yl]ethanol typically involves the reaction of a pyrrolidine derivative with an appropriate alcohol. One common method is the reduction of a pyrrolidinone precursor using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent like tetrahydrofuran (THF) or diethyl ether .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of pyrrolidinone derivatives under high pressure and temperature conditions. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3S)-1-methylpyrrolidin-3-yl]ethanol undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form various derivatives using reducing agents such as LiAlH4 or NaBH4.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Various alcohol derivatives
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
2-[(3S)-1-methylpyrrolidin-3-yl]ethanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(3S)-1-methylpyrrolidin-3-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple five-membered ring containing one nitrogen atom.
Pyrrolidinone: A lactam derivative of pyrrolidine.
Piperidine: A six-membered ring containing one nitrogen atom
Uniqueness
2-[(3S)-1-methylpyrrolidin-3-yl]ethanol is unique due to its specific structure, which includes a hydroxyl group attached to the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
2-[(3S)-1-methylpyrrolidin-3-yl]ethanol |
InChI |
InChI=1S/C7H15NO/c1-8-4-2-7(6-8)3-5-9/h7,9H,2-6H2,1H3/t7-/m0/s1 |
Clave InChI |
HRVHWDLLWKMHNT-ZETCQYMHSA-N |
SMILES isomérico |
CN1CC[C@H](C1)CCO |
SMILES canónico |
CN1CCC(C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride](/img/structure/B13050250.png)

![2-(Chloromethyl)thieno[3,2-B]thiophene](/img/structure/B13050263.png)

![(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050282.png)

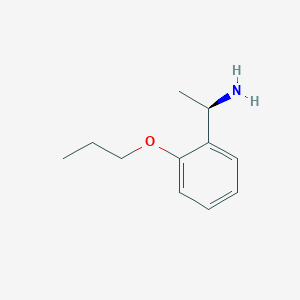

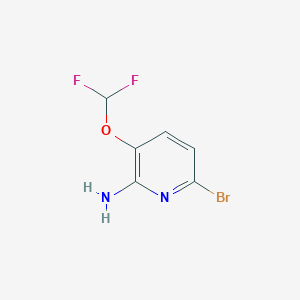
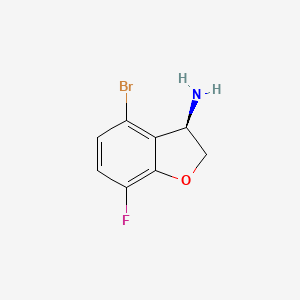
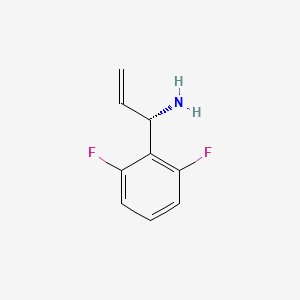
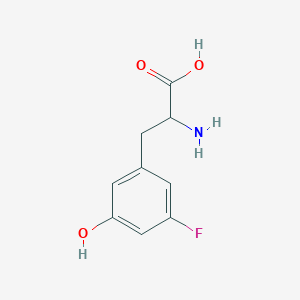
![Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13050324.png)
